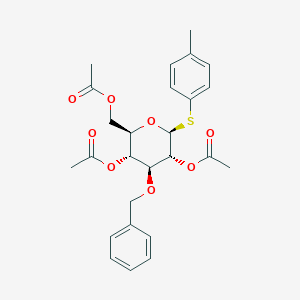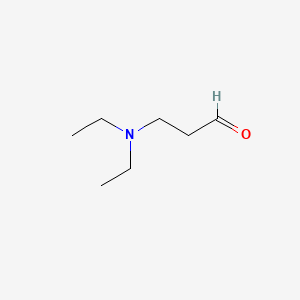
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside is a synthetic compound with the molecular formula C26H30O8S and a molecular weight of 502.58 g/mol . It is a white crystalline solid with a melting point of 135-137°C . This compound is a thioglycoside derivative, which means it contains a sulfur atom replacing the oxygen atom in the glycosidic bond. Thioglycosides are valuable in various chemical and biological applications due to their stability and reactivity.
Vorbereitungsmethoden
The synthesis of 4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside involves multiple steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using acetyl groups to form a peracetylated glucose derivative.
Introduction of Thiol Group: The protected glucose derivative is then reacted with a thiol compound, such as 4-methylthiophenol, in the presence of a base to form the thioglycoside bond.
Benzylation: The 3-hydroxyl group is selectively deprotected and then benzylated using benzyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to improve yield and efficiency.
Analyse Chemischer Reaktionen
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioglycoside can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl and benzyl protecting groups, yielding the free thioglycoside.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). Major products formed from these reactions include deprotected thioglycosides, sulfoxides, and sulfones.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylated compounds. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: The compound is used in the study of glycosylation processes and enzyme-substrate interactions involving thioglycosides.
Wirkmechanismus
The mechanism of action of 4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, thioglycosides can mimic natural glycosides and interact with glycosidases and glycosyltransferases. The sulfur atom in the thioglycoside bond provides increased stability and resistance to enzymatic hydrolysis, allowing for prolonged activity and interaction with target enzymes .
Vergleich Mit ähnlichen Verbindungen
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside can be compared with other thioglycosides and glycosylated compounds:
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside: Similar in structure but differs in the sugar moiety and the position of the thiol group.
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose: A benzylated glucopyranose derivative used as an intermediate in glycosylation reactions.
The uniqueness of this compound lies in its specific combination of protecting groups and the presence of the thioglycoside bond, which provides distinct reactivity and stability properties.
Eigenschaften
Molekularformel |
C26H30O8S |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H30O8S/c1-16-10-12-21(13-11-16)35-26-25(33-19(4)29)24(31-14-20-8-6-5-7-9-20)23(32-18(3)28)22(34-26)15-30-17(2)27/h5-13,22-26H,14-15H2,1-4H3/t22-,23-,24+,25-,26+/m1/s1 |
InChI-Schlüssel |
YBROBAJTJZCPEO-RTJMFUJLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12439373.png)

![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)





![4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride](/img/structure/B12439456.png)
